molecular formula C21H16FN5O4 B2590937 methyl 4-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate CAS No. 852450-65-8

methyl 4-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate

Cat. No.: B2590937
CAS No.: 852450-65-8
M. Wt: 421.388
InChI Key: TYEMUYOJOKFWFW-UHFFFAOYSA-N
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Description

Methyl 4-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a 4-fluorophenyl group at the N1 position. The acetamido-benzoate moiety at the C5 position introduces additional complexity, including ester and amide functionalities.

Properties

IUPAC Name

methyl 4-[[2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5O4/c1-31-21(30)13-2-6-15(7-3-13)25-18(28)11-26-12-23-19-17(20(26)29)10-24-27(19)16-8-4-14(22)5-9-16/h2-10,12H,11H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEMUYOJOKFWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate is a compound derived from the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for its bioisosteric relationship with purine derivatives. The presence of a fluorophenyl group enhances its pharmacological profile. The molecular formula is C19H19FN4O3C_{19}H_{19}FN_4O_3, with a molecular weight of approximately 372.38 g/mol.

Antitumor Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antitumor activity through various mechanisms:

  • Inhibition of Kinases : These compounds often act as ATP-competitive inhibitors of kinases such as cyclin-dependent kinases (CDKs) and Src kinases, crucial for cell proliferation and survival.
  • Cytotoxic Effects : Studies have shown that derivatives similar to this compound demonstrate cytotoxicity against several cancer cell lines including breast adenocarcinoma (MCF7), lung cancer (A549), and prostate cancer (PC-3) cells.

Table 1: Antitumor Activity of Related Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AMCF712.0
Compound BA5495.28
Compound CPC-30.33
Methyl 4-(...)TBDTBDCurrent Study

The biological activity of this compound can be attributed to several mechanisms:

  • Competitive Inhibition : The compound competes with ATP for binding sites on kinases, leading to reduced phosphorylation of target proteins involved in cell cycle progression.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
  • Impact on Angiogenesis : By inhibiting vascular endothelial growth factor receptors (VEGFRs), these compounds may also affect tumor angiogenesis, limiting nutrient supply to tumors.

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazolo[3,4-d]pyrimidine derivatives against human cancer cell lines. One derivative exhibited an IC50 value of 23 µM against the MCF7 cell line, indicating moderate activity compared to established chemotherapeutics like doxorubicin .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Methyl 4-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate has been investigated for its potential as an anticancer agent. Compounds with similar pyrazolo[3,4-d]pyrimidine structures have shown promising results in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, derivatives of pyrazolo compounds have been documented to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth .

Mechanism of Action
Research indicates that the compound may exert its anticancer effects through the inhibition of key signaling pathways associated with cancer progression. The presence of the pyrazolo[3,4-d]pyrimidine moiety suggests a mechanism involving the disruption of cellular signaling that promotes tumor growth and survival .

Pharmacological Studies

Inhibition of Enzymatic Activity
The compound has been studied for its ability to inhibit specific enzymes that are critical for cancer cell survival. For example, studies have shown that similar compounds can inhibit the activity of protein kinases involved in cell cycle regulation, leading to apoptosis in cancer cells .

Case Study: Antiproliferative Effects
A study evaluating the antiproliferative effects of pyrazole derivatives demonstrated that certain compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The IC50 values indicated potent activity comparable to established chemotherapeutics .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, physicochemical properties, and synthetic pathways.

Table 1: Key Structural Features of Pyrazolo[3,4-d]Pyrimidinone Derivatives

Compound Name Substituents at N1 Substituents at C5/Other Positions Key Functional Groups
Target compound 4-Fluorophenyl Acetamido-methyl benzoate Ester, amide, pyrazolo-pyrimidinone
2-[1-(4-Fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide 4-Fluorophenyl Acetamide-linked 3-methoxyphenyl Amide, methoxy, pyrazolo-pyrimidinone
6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 4-Fluoro-2-hydroxyphenyl 6-tert-butyl Hydroxyl, tert-butyl
2-(1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-4H-chromen-4-one Methyl Chromenone-linked ethyl group Chromenone, amino, methyl

Key Observations

Substituent Effects on Bioactivity The 4-fluorophenyl group at N1 is conserved in the target compound and ’s analog , suggesting its role in enhancing lipophilicity or target binding. The 6-tert-butyl group in ’s derivative may improve metabolic stability compared to the target compound’s unsubstituted pyrimidinone ring.

Physicochemical Properties Melting Points: While the target compound’s melting point is unspecified, analogs like the chromenone derivative in exhibit high melting points (242–245°C), likely due to rigid aromatic systems . Stereochemical Purity: highlights enantiomeric excess (96.21%) in a pyrazolo[3,4-c]pyrimidine analog, underscoring the importance of chirality in activity .

Synthetic Pathways The target compound’s synthesis likely involves coupling a pyrazolo[3,4-d]pyrimidinone precursor with a methyl 4-aminobenzoate derivative. employs tert-butyl-substituted starting materials for ring functionalization , whereas uses Mitsunobu-like reactions to attach chromenone moieties .

Functional Group Analysis

Ester vs. Amide Linkages

  • The methyl benzoate ester in the target compound may confer higher metabolic lability compared to the stable amide bond in ’s analog .
  • 3-Methoxy vs. 4-Fluoro Substitutents : The 3-methoxyphenyl group () introduces electron-donating effects, contrasting with the electron-withdrawing 4-fluoro group in the target compound. This could modulate interactions with enzymatic targets.

Heterocyclic Modifications

  • Pyrazolo[3,4-d]pyrimidinones (target compound, ) versus pyrazolo[3,4-c]pyrimidines (): The shift in ring fusion position (3,4-d vs.

Research Implications and Gaps

  • Biological Activity: No direct data on the target compound’s activity are provided.
  • Optimization Opportunities : Introducing hydroxyl or tert-butyl groups () could improve solubility or target affinity .

Q & A

Q. What challenges arise in X-ray crystallography for pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer : Crystallize compounds using slow vapor diffusion (e.g., methanol/water). Polymorphism issues may require alternative solvents (DMSO/ethyl acetate). For hygroscopic compounds, synchrotron radiation improves diffraction quality .

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